molecular formula C11H19N3O2S2 B6643538 Methyl 2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]hexanoate

Methyl 2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]hexanoate

Cat. No. B6643538
M. Wt: 289.4 g/mol
InChI Key: OQQRLAZQMZHDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]hexanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DMADTH and is known for its unique structure and properties.

Mechanism of Action

DMADTH acts as a thiol-specific fluorescent probe by reacting with thiol groups to form a fluorescent adduct. The fluorescence emission of the adduct is dependent on the local environment of the thiol group, such as pH and polarity. This allows for the detection of changes in the thiol redox state and the identification of thiol-containing molecules in cells and tissues.
Biochemical and Physiological Effects:
DMADTH has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. It is a relatively stable compound that can be stored for long periods of time without degradation.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMADTH is its selectivity for thiol-containing molecules. This allows for the detection and visualization of specific molecules in cells and tissues. DMADTH is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, DMADTH has limitations in terms of its sensitivity and specificity. It may also have limited applications in certain experimental conditions.

Future Directions

There are several future directions for DMADTH research. One potential direction is the development of new fluorescent probes based on the DMADTH structure. These probes could have improved sensitivity and specificity for thiol-containing molecules. Another direction is the use of DMADTH in the study of thiol redox signaling pathways and oxidative stress in cells and tissues. DMADTH could also be used in the development of new therapeutics for diseases related to thiol redox signaling. Overall, DMADTH has the potential to be a valuable tool for scientific research in various fields.

Synthesis Methods

DMADTH can be synthesized through a multistep reaction involving the condensation of 2-mercapto-5-(dimethylamino)-1,3,4-thiadiazole with methyl 6-bromohexanoate. The resulting product is then purified through various techniques such as column chromatography and recrystallization. The final product is a white crystalline powder with a melting point of 86-88°C.

Scientific Research Applications

DMADTH has been found to have potential applications in various scientific research fields such as biochemistry, pharmacology, and neuroscience. It is commonly used as a fluorescent probe due to its ability to selectively bind to thiol groups in proteins and peptides. This allows for the visualization and detection of thiol-containing molecules in cells and tissues. DMADTH has also been used as a tool for studying the redox state of cells and the role of thiol-containing molecules in oxidative stress.

properties

IUPAC Name

methyl 2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S2/c1-5-6-7-8(9(15)16-4)17-11-13-12-10(18-11)14(2)3/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQRLAZQMZHDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)SC1=NN=C(S1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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